molecular formula C16H23N3 B3038855 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine CAS No. 917203-95-3

5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine

Cat. No.: B3038855
CAS No.: 917203-95-3
M. Wt: 257.37 g/mol
InChI Key: YWGYWZBYBCHDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[33113,7]decan-6-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine typically involves multiple steps. One common synthetic route starts with the preparation of the core tricyclic structure, followed by the introduction of the phenyl and amine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.

Scientific Research Applications

5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: A structurally similar compound with a ketone group instead of an amine group.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane:

Uniqueness

5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine is unique due to its specific tricyclic structure and the presence of both phenyl and amine groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-15-8-18-10-16(2,14(15)17)11-19(9-15)13(18)12-6-4-3-5-7-12/h3-7,13-14H,8-11,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYWZBYBCHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C3C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Reactant of Route 2
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Reactant of Route 3
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Reactant of Route 4
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Reactant of Route 5
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Reactant of Route 6
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.